molecular formula C22H23NO4 B8233199 [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

Cat. No.: B8233199
M. Wt: 365.4 g/mol
InChI Key: BKERKGZKUBHNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of a cyclopropylethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. This is achieved by reacting the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The cyclopropylethyl group is then introduced through a nucleophilic substitution reaction, where the amino group of the Fmoc-protected amino acid reacts with a cyclopropylethyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural complexity.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The cyclopropylethyl group may influence the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclopropylethyl group, in particular, sets it apart from other Fmoc-protected amino acids, potentially offering unique interactions in biochemical applications .

Properties

IUPAC Name

2-[2-cyclopropylethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-23(12-11-15-9-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKERKGZKUBHNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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